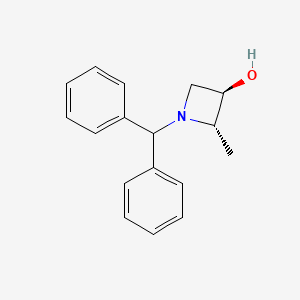
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Laboratory Applications
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide, due to its acrylamide component, has applications in research laboratories, particularly for the preparation of polyacrylamide gels used in electrophoresis (PAGE). Laboratory personnel working with PAGE have been studied for acrylamide exposure, revealing the presence of hemoglobin adducts of acrylamide and acrylonitrile, indicating exposure to these chemicals (Bergmark, 1997).
Exposure and Metabolism Studies
Research on acrylamide exposure and metabolism in humans has been extensive, with studies investigating the metabolism of acrylamide following oral and dermal administration. These studies provide insights into the hemoglobin adduct formation, the metabolism pathways, and the extent of uptake through different routes of exposure. The metabolites analyzed include N-(2-carbamoylethyl)valine and N-(2-carbamoyl-2-hydroxyethyl)valine in hemoglobin, highlighting the body's response to acrylamide exposure (Fennell et al., 2005). The kinetics of elimination of urinary metabolites of acrylamide in humans has also been a subject of study, providing valuable information about the body's processing of acrylamide and its derivatives (Fennell et al., 2006).
Biomonitoring and Health Impact Assessment
Biomonitoring studies have been conducted to assess the internal exposure to acrylamide and its metabolites in different populations, including smoking and non-smoking individuals. These studies aim to understand the extent of exposure through diet and other sources, such as tobacco smoke, and to assess the health impact of such exposure. The formation of hemoglobin adducts and the presence of urinary mercapturic acids are key indicators in these assessments (Schettgen et al., 2004; Urban et al., 2006).
properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-8-9-16(23-2)11-18(14)24-3/h4-11H,1-3H3,(H,21,22)/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCGEXNAGSHASI-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)


![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)
![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)

![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)
![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)

![N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2409285.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2409286.png)
![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)